molecular formula C4H11O3P B160862 Isopropyl methylphosphonate CAS No. 1832-54-8

Isopropyl methylphosphonate

Cat. No.: B160862
CAS No.: 1832-54-8
M. Wt: 138.1 g/mol
InChI Key: GHZKGHQGPXBWSN-UHFFFAOYSA-N
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Description

Isopropyl methylphosphonate is an organophosphorus compound with the molecular formula C4H11O3P. It is a derivative of phosphonic acid, where one of the hydrogen atoms is replaced by an isopropyl group and another by a methyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Target of Action

Isopropyl methylphosphonate primarily targets the enzyme acetylcholinesterase (AChE) . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of the muscles and glands.

Mode of Action

This compound acts as a reactivator for AChE that has been inhibited by organophosphate nerve agents (OPNAs) . It binds to the inhibited AChE and restores its activity, thereby reversing the effects of the nerve agents.

Biochemical Pathways

The degradation of this compound by microbes involves several enzymes, including C–P lyase complex, phosphonatase, phosphonoacetate hydrolase, and phosphonopyruvate hydrolase . These enzymes cleave the carbon-phosphorus (C–P) bond in this compound, leading to its breakdown . The degradation of this compound provides a source of phosphorus for microbes, especially in environments where the availability of phosphate is limited .

Pharmacokinetics

This compound is rapidly absorbed after oral administration . It is metabolized to a single metabolite, which is rapidly excreted, primarily in the urine (90%) . Fecal radioactivity, also identified as the metabolite, accounts for 1.7–3.1% of the administered dose .

Result of Action

The primary result of this compound’s action is the reactivation of AChE that has been inhibited by nerve agents . This restores the normal function of the nervous system, reversing the overstimulation of muscles and glands caused by the accumulation of acetylcholine.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its volatility is relatively low, based on a boiling point of 93 °C at 0.2 mmHg . This suggests that it is likely to remain in the environment for a longer period, potentially increasing its exposure risk. Furthermore, the presence of microbes capable of degrading this compound can influence its persistence in the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropyl methylphosphonate can be synthesized through several methods. One common method involves the reaction of triisopropyl phosphite with methyl iodide. The reaction is exothermic and requires careful control of the addition rate to maintain a brisk boil. The mixture is then refluxed for an hour, followed by distillation to obtain the product .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of bromotrimethylsilane (BTMS) for silyldealkylation of dialkyl methylphosphonates. This method is favored due to its convenience, high yields, and mild conditions .

Chemical Reactions Analysis

Types of Reactions: Isopropyl methylphosphonate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

    Hydrolysis: This reaction can occur under both acidic and basic conditions.

    Oxidation: The compound can be oxidized using common oxidizing agents, although specific conditions and reagents may vary.

    Substitution: Substitution reactions often involve the replacement of the isopropyl or methyl group with other functional groups, depending on the reagents used.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis typically yields phosphonic acids, while oxidation and substitution can produce a variety of derivatives.

Scientific Research Applications

Isopropyl methylphosphonate has numerous applications in scientific research:

Comparison with Similar Compounds

  • Diisopropyl methylphosphonate
  • Ethyl methylphosphonate
  • Diethyl methylphosphonate
  • Methylphosphonic acid

Comparison: this compound is unique due to its specific isopropyl and methyl substitutions, which confer distinct chemical properties and reactivity compared to its analogs. For example, the isopropyl group can influence the rate of hydrolysis and other reactions, making it more reactive under acidic conditions compared to its methyl ester counterpart .

Properties

IUPAC Name

methyl(propan-2-yloxy)phosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11O3P/c1-4(2)7-8(3,5)6/h4H,1-3H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZKGHQGPXBWSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3024158
Record name Isopropyl methylphosphonic acid
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Molecular Weight

138.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1832-54-8, 4546-11-6, 11086-88-7, 24975-09-5, 24975-04-0, 25040-35-1, 26272-48-0
Record name Isopropyl methylphosphonate
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Record name Isopropyl methylphosphonic acid
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Record name Phosphonic acid, methyl-, monopropyl ester
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Record name NSC289442
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Record name Isopropyl methylphosphonic acid
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Record name ISOPROPYL METHYLPHOSPHONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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